molecular formula C11H12O2S B1491830 4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde CAS No. 1935477-78-3

4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde

Cat. No.: B1491830
CAS No.: 1935477-78-3
M. Wt: 208.28 g/mol
InChI Key: DRMXBFQNLWEVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Transition-metal Catalyzed Formation of Oxime Ketals

A study by Shafi (2015) discussed the formation of benzaldehyde O-tetrahydrofuran-2-yl oximes through C–H functionalization. This reaction between benzaldoximes and aqueous tetrahydrofuran is catalyzed by water-tolerant transition metal triflates. The formation of oxime ketal was confirmed using 2D NMR analysis, demonstrating the potential of "4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde" in generating novel oxime ketals via C–H functionalization (Shafi, 2015).

Catalysis of Hydrosilation Reactions

Research by Ison et al. (2005) revealed that a rhenium oxo complex catalyzes the hydrosilation of aldehydes and ketones, leading to the protected alcohol as silyl ether. This process operates under ambient temperature and atmosphere, showing the effectiveness of metal-oxo complexes in the selective reduction of organic carbonyl groups. The study highlights the importance of organosilane activation and the potential for "this compound" in catalytic reactions involving carbonyl group transformations (Ison et al., 2005).

Enhanced Bioproduction of Benzaldehyde

Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, highlighting its significance in the flavor industry. The study utilized Pichia pastoris, which contains the enzyme alcohol oxidase, for the transformation of benzyl alcohol into benzaldehyde. The research demonstrates the potential of biotechnological methods in enhancing the production of benzaldehyde, potentially involving "this compound" as an intermediate or target molecule in bioprocesses (Craig & Daugulis, 2013).

Synthesis of Highly Functionalized Tetrahydrothiophenes

Brandau, Maerten, and Jørgensen (2006) reported on the asymmetric synthesis of highly functionalized tetrahydrothiophenes through organocatalytic domino reactions. The study outlines a method to achieve tetrahydrothiophene carbaldehydes with excellent enantioselectivities, indicating the relevance of "this compound" in synthesizing optically active molecules that are important in biochemistry, pharmaceutical science, and nanoscience (Brandau, Maerten, & Jørgensen, 2006).

Properties

IUPAC Name

4-(thiolan-3-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c12-7-9-1-3-10(4-2-9)13-11-5-6-14-8-11/h1-4,7,11H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMXBFQNLWEVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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